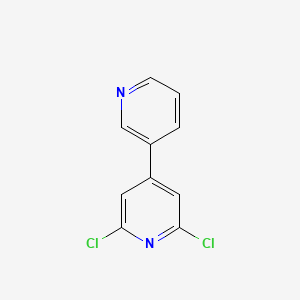

2',6'-Dichloro-3,4'-bipyridine

描述

Overview of Bipyridine Ligands in Coordination and Organic Chemistry

Bipyridines are a class of organic compounds consisting of two interconnected pyridine (B92270) rings. wikipedia.org These compounds, particularly isomers like 2,2'-bipyridine (B1663995), are fundamental building blocks in numerous chemical disciplines. mdpi.com In coordination chemistry, bipyridines are renowned for their role as chelating ligands, binding to metal ions through their two nitrogen atoms to form stable complexes. nih.govwikipedia.org The resulting metal complexes exhibit a wide range of applications, finding use in catalysis, materials science, photophysics, and sensing. researchgate.net The distinctive optical and redox properties of these complexes, often arising from metal-to-ligand charge transfer (MLCT), have made them subjects of extensive academic and practical interest. wikipedia.org

Beyond their use in coordination chemistry, bipyridines are versatile synthons in organic synthesis. mdpi.com Their derivatives are integral to the creation of biologically active molecules and advanced materials. mdpi.com The nitrogen atoms in the bipyridine structure can engage in non-covalent interactions, such as hydrogen or halogen bonds, which allows for the construction of complex supramolecular architectures. mdpi.com

Classification of Bipyridine Isomers: Focus on Asymmetrical 3,4'-Bipyridine (B8713429) Architectures

The bipyridine family is categorized into various isomers based on the connection points between the two pyridine rings. These can be broadly divided into symmetrical isomers, such as 2,2'-, 3,3'-, and 4,4'-bipyridine (B149096), and asymmetrical isomers, which include 2,3'-, 2,4'-, and 3,4'-bipyridine. mdpi.com While 2,2'-bipyridine is widely celebrated for its chelating ability and the 4,4'-isomer is a key precursor to the herbicide paraquat, the asymmetrical isomers present unique structural and electronic properties. wikipedia.orgnih.gov

The 3,4'-bipyridine structure, in particular, is an example of an asymmetrical arrangement where one pyridine ring is linked at the 3-position and the other at the 4-position. nih.govsemanticscholar.org This asymmetry prevents the molecule from acting as a simple chelating ligand in the same manner as the 2,2'-isomer. Instead, it often functions as a bridging ligand, connecting different metal centers to form coordination polymers or extended networks. Some derivatives of 3,4'-bipyridine, such as inamrinone and milrinone, have found applications in medicine as phosphodiesterase inhibitors for treating congestive heart failure. wikipedia.org

The Strategic Role of Halogen Substitution (e.g., Chlorine at 2' and 6' Positions) in Modifying Bipyridine Properties and Reactivity

The introduction of halogen atoms, such as chlorine, onto the bipyridine scaffold is a powerful strategy for tuning the molecule's electronic and steric properties. Halogens are electron-withdrawing groups, and their presence can significantly alter the electron density distribution within the pyridine rings. tandfonline.comcymitquimica.com This modification influences the ligand's basicity, its ability to coordinate with metals, and the electrochemical properties of the resulting complexes. tandfonline.commdpi.com

In the specific case of 2',6'-Dichloro-3,4'-bipyridine , the chlorine atoms are positioned on the pyridine ring connected at the 3-position. The placement of chlorine atoms at the 2' and 6' positions has several important consequences:

Reactivity: The electron-withdrawing nature of the chlorine atoms makes the chlorinated pyridine ring electron-deficient. This can increase its susceptibility to nucleophilic substitution reactions, where the chlorine atoms may act as leaving groups. cymitquimica.com

Steric Hindrance: The presence of substituents at the 6- and 6'-positions in bipyridine ligands can introduce steric hindrance that protects the coordinated metal center. wikipedia.org In this compound, the chlorine atoms flank the nitrogen of one ring, which can influence its coordination geometry and the stability of any potential metal complexes.

Solubility: Halogenation can affect the physical properties of the compound, including its solubility. Dichloro-substituted bipyridines often show increased solubility in common organic solvents compared to their non-halogenated parent compounds. cymitquimica.comsolubilityofthings.com

Electronic Effects: The inductive and resonance effects of the chlorine substituents alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. tandfonline.com This tuning of the electronic bandgap is crucial for applications in optoelectronics and materials science, as it affects the molecule's absorption and emission properties. ajchem-a.com

The strategic placement of these two chlorine atoms thus endows this compound with a unique combination of properties, making it a valuable building block for creating functional materials and complex molecular systems.

Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₆Cl₂N₂ |

| PubChem CID | 57643150 |

| Molecular Weight | 225.08 g/mol |

Data sourced from PubChem. nih.gov

Structure

3D Structure

属性

分子式 |

C10H6Cl2N2 |

|---|---|

分子量 |

225.07 g/mol |

IUPAC 名称 |

2,6-dichloro-4-pyridin-3-ylpyridine |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-4-8(5-10(12)14-9)7-2-1-3-13-6-7/h1-6H |

InChI 键 |

REFGEYDFGXECLX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CN=C1)C2=CC(=NC(=C2)Cl)Cl |

产品来源 |

United States |

Synthetic Methodologies for 2 ,6 Dichloro 3,4 Bipyridine and Analogous Dichloro Bipyridines

Carbon-Carbon Bond Formation Strategies for Bipyridine Synthesismdpi.comorgsyn.org

The construction of the C-C bond linking two pyridine (B92270) rings is the cornerstone of bipyridine synthesis. The choice of strategy is often dictated by the desired substitution pattern, functional group tolerance, and the availability of starting materials.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium and nickel, represents the most powerful and versatile approach for constructing bipyridine skeletons. These reactions involve the coupling of a pyridine-based organometallic reagent with a pyridine-based halide or triflate.

The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)–C(sp²) bonds, making it highly suitable for bipyridine synthesis. mdpi.com The reaction typically couples a pyridylboronic acid or its ester with a halopyridine. A significant challenge in this process is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its catalytic activity. mdpi.com To overcome this, specific ligands and optimized reaction conditions have been developed. For instance, a highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with various arylboronic acids has been developed to produce 3,5-dichloro-2-arylpyridines in high yields. mdpi.com

Key developments to improve stability and reactivity include:

The use of stable 2-pyridylboronic acid derivatives, such as N-phenyldiethanolamine esters, which are commercially available and stable during storage. mdpi.com

The application of tetrabutylammonium (B224687) 2-pyridyltriolborate salts, which show enhanced reactivity, especially when coupled with chloropyridines using a PdCl₂(dcpp) catalyst. mdpi.com

The utilization of imidazolium (B1220033) salts as ligands for the palladium catalyst, achieving very high turnover numbers. mdpi.com

Remarkably, under certain ligand-free conditions, the selectivity of the coupling can be controlled. For example, ligand-free Jeffery-type conditions have been shown to afford exceptional C4-selectivity in the coupling of 2,4-dichloropyridines. nih.gov

Table 1: Selected Suzuki-Miyaura Coupling Approaches for Bipyridine Synthesis

| Catalyst / Ligand | Substrates | Conditions | Key Findings / Yields | Reference(s) |

| Pd(OAc)₂ / Imidazolium salt | Pyridylboronic acids + Bromopyridines | Not specified | High turnover number (up to 850,000). | mdpi.com |

| PdCl₂(dcpp) | Tetrabutylammonium 2-pyridylborate salts + Chloropyridines | N-methyl ethanolamine (B43304) additive | Good to excellent yields; reactivity enhanced by Bu₄N⁺ cation. | mdpi.com |

| PdCl₂(PPh₃)₂ | 2-Pyridineboronic acid N-phenyldiethanolamine ester + Bromopyridines | 1.1 equiv. boronic ester | Good yields for 2,2′-bipyridine products. | mdpi.com |

| Pd(OAc)₂ (ligand-free) | 2,3,5-Trichloropyridine + Arylboronic acids | Na₂CO₃, H₂O/DMF, 60 °C | High yields for 3,5-dichloro-2-arylpyridines. | mdpi.com |

| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | 2,4-Dichloropyridine + Arylboronic acids | KF, THF, RT | High selectivity for coupling at the C4 position. | nih.gov |

The Negishi coupling is recognized as a highly effective method for preparing bipyridines, valued for its mild reaction conditions, high yields, and excellent tolerance of various functional groups like CN, COOR, and NO₂. orgsyn.orgorgsyn.org The reaction involves the coupling of an organozinc reagent with an organohalide. Pyridyl zinc halides, which can be generated from pyridyl lithium compounds or directly from halopyridines and activated zinc, are common reagents. orgsyn.org

This methodology offers high selectivity. For instance, in dihalopyridines, coupling can often be selectively achieved at the more reactive halide position, such as the 2-position over the 3-position. orgsyn.org Catalysts like Pd(dba)₂ with the XPhos ligand or the air-stable precatalyst PdBr(Ph)(PPh₃)₂ have proven to be highly active. mdpi.com The Negishi reaction is not limited to simple bipyridines and is a common method for synthesizing more complex structures like terpyridines. orgsyn.orgorgsyn.org

Table 2: Representative Negishi Coupling Protocols for Bipyridine Synthesis

| Catalyst / Ligand | Substrates | Conditions | Key Findings / Yields | Reference(s) |

| PdBr(Ph)(PPh₃)₂ | Pyridyl zinc halide + Bromopyridine | Not specified | Good results; catalyst is stable in air and moisture. | mdpi.compreprints.org |

| Pd(dba)₂ / XPhos | 2-Pyridyl zinc halides + Bromopyridines | Not specified | Effective for preparing 2,2′-bipyridine derivatives. | mdpi.com |

| Pd/Al₂O₃ | 2-Pyridyl zinc bromide + 2-Bromopyridine | Microwave irradiation (300 W) | Dramatically enhanced yields, reaction complete in 1h. | mdpi.com |

| Pd(PPh₃)₄ | Pyridyl zinc iodide + 2-Iodo-3-aminopyridine | THF, reflux | Good yield (81%) for the corresponding bipyridine. | orgsyn.org |

Stille coupling utilizes organotin compounds and is known for its high reactivity, sometimes succeeding where Suzuki couplings fail. mdpi.compreprints.org It has been effectively used to prepare a range of 2,2'-bipyridines and functionalized terpyridines. mdpi.comacs.org A significant drawback, however, is the high toxicity associated with the organostannyl reagents. mdpi.comorgsyn.org The reactions can also require harsh conditions, such as refluxing in toluene (B28343) for extended periods, which may not be suitable for heat-sensitive compounds. orgsyn.org

Among other related methods, decarboxylative cross-coupling has emerged as a viable pathway. For example, the microwave-assisted palladium-catalyzed coupling of pyridyl carboxylates with bromopyridines provides access to bipyridine structures. mdpi.compreprints.org

Table 3: Stille and Other Cross-Coupling Methods

| Method | Catalyst / Ligand | Substrates | Conditions | Key Findings / Yields | Reference(s) |

| Stille Coupling | PdCl₂(PPh₃)₂ | Stannylated pyridines + Bromopyridines | Not specified | Useful for various 2,2′-bipyridines; toxic reagents. | mdpi.com |

| Stille Coupling | Not specified | 2-Halopyridines + Organotin reagents | Toluene, reflux | Can provide moderate to good yields; harsh conditions. | orgsyn.org |

| Decarboxylative Coupling | Pd-catalyst / 1,10-Phenanthroline | Pyridyl carboxylates + Bromopyridines | Microwave-assisted | Yield improved by the bidentate N,N-ligand. | mdpi.compreprints.org |

Reductive homocoupling is a primary method for synthesizing symmetrical bipyridines from halopyridine precursors. The reaction is typically catalyzed by a palladium or nickel complex in the presence of a reducing agent. mdpi.com Various systems have been developed to make this process more efficient and environmentally friendly.

For example, palladium-catalyzed homocoupling has been achieved using biorenewable solvents and non-toxic alcohols as reductants. mdpi.comrsc.org Huang et al. reported a system using 1,4-butanediol (B3395766) as the solvent, ligand, and reductant with a very low loading of Pd(OAc)₂. mdpi.com Similarly, nickel-catalyzed reductive couplings of 2-halopyridines offer a cost-effective alternative to palladium. mdpi.com

Table 4: Examples of Reductive Homocoupling for Bipyridine Synthesis

| Catalyst | Reductant / Solvent | Substrates | Key Findings / Yields | Reference(s) |

| Pd(OAc)₂ | Piperazine / DMF | Bromopyridines | Effective homocoupling at 140 °C. | mdpi.com |

| Pd(OAc)₂ | 1,4-Butanediol | Bromopyridines/Iodopyridines | Low catalyst loading (0.01 mol%), mild conditions. | mdpi.com |

| Pd(dppf) | 3-Pentanol | Bromopyridine/Iodopyridine | 3-pentanol acts as both solvent and reductant. | mdpi.com |

| PdCl₂(PhCN)₂ | TDAE (organic reductant) | Bromopyridines | Good yields; mild reductant does not affect functional groups. | mdpi.com |

| NiCl₂ / PPh₃ | Zn | Halopyridines | Traditional method, can have low yields due to dehalogenation. | mdpi.com |

Transition-Metal-Free and Electrochemical Synthesis Pathwaysmdpi.comorgsyn.org

To circumvent issues associated with transition metals, such as cost and product contamination, alternative synthetic routes have been explored.

Transition-metal-free methods often rely on activating pyridine derivatives through other means. A notable approach involves sulfur-mediated ligand-coupling, where pyridylsulfonium salts, prepared from pyridylsulfides, are coupled with lithiated pyridines. acs.orgchemrxiv.orgamazonaws.com This modular methodology demonstrates extensive functional group tolerance and allows for the synthesis of both symmetrical and unsymmetrical bipyridines, including 2,3'-isomers. acs.orgamazonaws.com Another strategy employs a bis-phenalenyl compound to generate a reactive pyridyl radical from a halogenated pyridine, which then couples with another pyridine molecule. mdpi.com

Electrochemical synthesis provides another alternative pathway. Symmetrical bipyridines have been formed through the Ni(0)-catalyzed dimerization of halopyridines in an electrochemical cell. lboro.ac.uk This method, using a NiBr₂-bipyridine complex as the precursor, successfully produced 2,2'-biquinoline (B90511) from 2-chloroquinoline (B121035) in high yield. lboro.ac.uk Direct electrochemical synthesis can also be used to create metal-bipyridine complexes by oxidizing a metal anode in a solution containing the pyridine-based ligands. rsc.org

Table 5: Alternative Synthetic Pathways

| Method | Reagents / System | Substrates | Key Findings / Yields | Reference(s) |

| Sulfur-Mediated Coupling (Metal-Free) | Pyridylsulfonium salts + Lithiated pyridines | Pyridyl halides (as precursors) | Scalable, modular, high functional group tolerance. Access to 2,2'- and 2,3'-bipyridines. | acs.orgchemrxiv.orgamazonaws.com |

| Radical Coupling (Metal-Free) | Bis-phenalenyl compound, K(Ot-Bu) | Halogenated pyridine + Pyridine | Forms a C(sp²)–C(sp²) bond via a pyridyl radical intermediate. | mdpi.com |

| Electrochemical Homocoupling | Ni(0) catalyst, electrochemical cell | 2-Chloroquinoline | High yield (91%) for 2,2'-biquinoline. | lboro.ac.uk |

| Electrochemical Synthesis | Metal anode (e.g., Ni) | Pyridine-2-thione, 2,2'-bipyridine (B1663995) | Good yield for [Ni(pyt)₂(bipy)] complex. | rsc.org |

Dimerization and Related Pyridine Coupling Reactions

Dimerization reactions represent a direct approach to forming the bipyridine core. While symmetrical bipyridines can be synthesized through the homocoupling of pyridine derivatives, the synthesis of asymmetrical bipyridines like 2',6'-Dichloro-3,4'-bipyridine necessitates cross-coupling strategies. mdpi.comlboro.ac.uk

One common method involves the coupling of two different halopyridine precursors. For instance, a Negishi coupling can be employed, where an organozinc derivative of one pyridine is coupled with a halopyridine in the presence of a palladium catalyst. mdpi.comlboro.ac.uk Similarly, Stille coupling, which utilizes organotin reagents, is another effective method for constructing the bipyridine scaffold. mdpi.com

Recent advancements have also focused on dehydrogenative coupling reactions. For example, palladium-catalyzed dehydrogenative synthesis allows for the direct coupling of pyridines at their C2-positions. researchgate.net This method has shown applicability for sterically hindered substrates. researchgate.net Another approach involves the dimerization of 2-halopyridines using nickel catalysts, which can be performed electrochemically. lboro.ac.uk

Wurtz-type coupling reactions, traditionally used for symmetrical bipyridines, can be adapted for the synthesis of more complex structures. mdpi.com These reactions often involve the use of a metal dispersion, such as sodium, to couple halopyridines. preprints.org

Table 1: Selected Dimerization and Coupling Reactions for Bipyridine Synthesis

| Reaction Type | Catalyst/Reagent | Precursors | Product Type | Reference |

| Negishi Coupling | Palladium Catalyst | Organozinc Pyridine, Halopyridine | Asymmetrical Bipyridine | mdpi.comlboro.ac.uk |

| Stille Coupling | Palladium Catalyst | Organotin Pyridine, Halopyridine | Asymmetrical Bipyridine | mdpi.com |

| Dehydrogenative Coupling | Palladium Catalyst, Ag(I) Oxidant | Pyridines | Symmetrical/Asymmetrical Bipyridines | researchgate.net |

| Ni-catalyzed Coupling | Nickel Catalyst | 2-Halopyridines | Symmetrical/Asymmetrical Bipyridines | lboro.ac.uk |

| Wurtz-type Coupling | Sodium Dispersion | Halopyridines | Symmetrical Bipyridines | mdpi.compreprints.org |

Functionalization and Derivatization of Pyridine Precursors

The synthesis of this compound often involves the functionalization of pyridine rings before or after the coupling step. This allows for the precise placement of the chloro substituents.

Achieving regioselective halogenation of the pyridine ring is crucial. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging. nih.gov However, various strategies have been developed to overcome this.

One effective method is the halogenation of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.netnih.gov Subsequent removal of the N-oxide group yields the desired halopyridine. For instance, unsymmetrical pyridine N-oxides can undergo highly regioselective halogenation under mild conditions, providing access to 2-halo-substituted pyridines. researchgate.netnih.gov The use of reagents like oxalyl chloride or bromide in the presence of a base can facilitate this transformation with high yields and regioselectivity. researchgate.net

Another approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective 3-halogenation of pyridines under mild conditions. chemrxiv.org For activated pyridines, such as those with amino, hydroxy, or methoxy (B1213986) substituents, regioselective bromination can be achieved using N-bromosuccinimide (NBS). researchgate.net

Functionalization can also occur after the bipyridine core has been assembled. This is particularly useful for introducing substituents onto a pre-existing dichloro-bipyridine framework.

One strategy involves the N-oxidation of one of the pyridine rings in the bipyridine scaffold. researchgate.netcnr.it This desymmetrization allows for selective functionalization. The resulting pyridine N-oxide can then undergo reactions such as halogenation or cyanation at specific positions. researchgate.netcnr.it For example, a pentahalogenated 4,4'-bipyridine (B149096) can be synthesized from a tetrachloro-4,4'-bipyridine mono-N-oxide using oxalyl bromide. cnr.it

C-H activation is another powerful tool for post-coupling functionalization. nih.gov Palladium-catalyzed C-H functionalization can be used to introduce various groups onto the bipyridine ring system. nih.gov For instance, pyridine N-oxides can be used in palladium-catalyzed C-H cross-coupling reactions with aryl halides to form non-symmetrical bipyridines. lboro.ac.uk

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic route for this compound and its analogs depends on factors such as desired yield, regioselectivity, and the availability of starting materials.

Cross-coupling reactions like Suzuki, Negishi, and Stille are highly versatile for creating asymmetrical bipyridines. mdpi.com However, a significant drawback is the potential for the bipyridine product to coordinate with the metal catalyst, leading to decreased catalytic activity and lower yields. mdpi.com The design of the catalytic system is therefore critical. For instance, the use of specific ligands or catalyst precursors can mitigate this issue. mdpi.com

Homocoupling reactions, such as Ullmann and Wurtz couplings, are generally more suited for synthesizing symmetrical bipyridines. mdpi.com While they can be high-yielding for these targets, their application to asymmetrical bipyridines is limited. mdpi.comlboro.ac.uk

Direct C-H functionalization and dimerization methods are becoming increasingly popular as they offer more atom-economical routes. nih.govresearchgate.net However, controlling regioselectivity can be a major challenge, especially with substrates that have multiple reactive C-H bonds. nih.gov The development of highly selective catalysts and directing groups is an active area of research to address this. nih.gov

Table 2: Comparison of Synthetic Strategies for Dichloro-Bipyridines

| Synthetic Strategy | Advantages | Disadvantages |

| Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille) | High versatility for asymmetrical bipyridines. mdpi.com | Catalyst inhibition by the bipyridine product. mdpi.com |

| Homocoupling Reactions (e.g., Ullmann, Wurtz) | Often high-yielding for symmetrical bipyridines. mdpi.com | Limited applicability for asymmetrical bipyridines. mdpi.comlboro.ac.uk |

| Direct C-H Functionalization/Dimerization | Atom-economical. nih.gov | Challenges in controlling regioselectivity. nih.gov |

| Functionalization of Pyridine N-Oxides | Excellent regioselectivity for halogenation. researchgate.netnih.gov | Requires additional synthetic steps (oxidation/deoxygenation). |

Challenges and Advancements in High-Yield and Stereoselective Synthesis of Asymmetrical Dichloro-Bipyridines

The synthesis of asymmetrical dichloro-bipyridines with high yield and stereoselectivity, especially those with atropisomerism (chirality arising from restricted rotation around a single bond), presents significant challenges.

A primary challenge is controlling the regioselectivity of the coupling reaction to form the desired isomer exclusively. This is particularly difficult when the two pyridine precursors have similar reactivity. The development of new catalytic systems with high selectivity is crucial. mdpi.com

For stereoselective synthesis, the creation of chiral bipyridine ligands is an area of intense research. chemrxiv.orgresearchgate.net One approach is the oxidative coupling of chiral pyridine N-oxides, which can produce atropisomeric bipyridine N,N'-dioxides with high chemo- and stereoselectivity. nih.gov Another strategy involves the design of chiral bipyridine ligands with specific scaffolds that can induce asymmetry during metal-catalyzed reactions. chemrxiv.org

Recent advancements include the development of modular synthetic routes that allow for the construction of a wide range of functionalized and chiral bipyridines. beilstein-journals.orgrsc.org These methods often rely on a "de novo" construction of the pyridine nucleus or the late-stage functionalization of a pre-formed bipyridine core. beilstein-journals.orgresearchgate.netcnr.it The use of C-H activation strategies has also enabled the synthesis of cationically charged azaarenes, including bipyridine derivatives, in a modular and scalable manner. rsc.org

Furthermore, the synthesis of atropisomeric 4,4'-bipyridines has been achieved through the desymmetrization of a symmetrical precursor via N-oxidation, followed by functionalization. researchgate.netcnr.it This highlights the importance of post-coupling modification in accessing complex chiral structures.

Coordination Chemistry and Ligand Properties of 2 ,6 Dichloro 3,4 Bipyridine Derivatives

Fundamental Principles of Bipyridine-Metal Coordination

Bipyridines are a class of organic compounds consisting of two interconnected pyridine (B92270) rings. academie-sciences.fr The isomers of bipyridine are distinguished by the attachment points of the two rings. nih.gov Among the most studied isomers are 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096), which exhibit distinct coordination behaviors.

2,2'-Bipyridine (bpy) is a classic chelating ligand, meaning it binds to a single metal ion through its two nitrogen atoms, forming a stable five-membered ring. nih.govwikipedia.org This chelation results in thermodynamically stable complexes. nih.gov The two pyridine rings in coordinated 2,2'-bipyridine are generally coplanar, which facilitates electron delocalization and gives rise to unique optical and redox properties in their metal complexes. wikipedia.org

In contrast, 4,4'-bipyridine typically acts as a bridging ligand, where the nitrogen atoms are positioned to coordinate to two different metal centers, leading to the formation of coordination polymers. wikipedia.orgacs.orgub.edu The 3,4'-bipyridine (B8713429) isomer, to which the title compound is related, can, in principle, exhibit both chelating and bridging behaviors, depending on the specific geometry and the nature of the metal ion and other ligands present. Derivatives of 3,4'-bipyridine have been explored for their use in creating various coordination architectures. wikipedia.org

The stability of bipyridine complexes is generally greater than that of analogous complexes with monodentate pyridine ligands. nih.gov This enhanced stability is known as the chelate effect. The coordination chemistry of bipyridines has been instrumental in advancing our understanding of the thermodynamics, kinetics, photophysics, and electrochemistry of metal complexes. nih.gov

Impact of Chlorine Substituents on Coordination Behavior

The introduction of chlorine atoms at the 2' and 6' positions of the 3,4'-bipyridine framework is expected to significantly modify its coordination properties through both electronic and steric effects.

Electronic Effects on Ligand Field Strength and Metal Ion Affinity

Chlorine atoms are electron-withdrawing groups, which influence the electronic properties of the bipyridine ligand primarily through an inductive (-I) effect. This effect reduces the electron density on the pyridine rings and, consequently, on the nitrogen donor atoms.

The reduced electron-donating ability of the nitrogen atoms is expected to decrease the ligand's basicity and its affinity for metal ions. This generally leads to a weaker ligand field strength compared to the unsubstituted bipyridine. In transition metal complexes, a weaker ligand field can influence the electronic structure of the metal center, affecting properties such as the d-orbital splitting energy (Δo), which in turn dictates the spin state (high-spin vs. low-spin) and the energies of d-d electronic transitions. core.ac.uk

Studies on other halogen-substituted bipyridine complexes have shown that electron-withdrawing substituents can alter the redox potentials of the complexes. researchgate.net For instance, in ruthenium complexes, increasing the electron-withdrawing nature of the substituents on the bipyridine ligand leads to a positive shift in the Ru(II)/Ru(III) potential. researchgate.net Furthermore, the electronic effects of substituents are reflected in the spectroscopic properties of the complexes, such as their absorption and emission spectra. researchgate.netdcu.ie

Table 1: Expected Electronic Effects of Chlorine Substitution on 3,4'-Bipyridine

| Property | Effect of 2',6'-Dichloro Substitution | Underlying Principle |

|---|---|---|

| Basicity of Nitrogen Donors | Decrease | Inductive electron withdrawal by chlorine atoms reduces electron density on the nitrogen atoms. |

| Ligand Field Strength | Decrease | Reduced electron-donating ability of the nitrogen atoms leads to weaker metal-ligand interactions. |

| Metal Ion Affinity | Decrease | Lower basicity of the ligand results in weaker bonds with the metal center. |

| Redox Potential of Metal Center | Anodic Shift (More Positive) | Stabilization of the d-orbitals of the metal due to reduced electron donation from the ligand. |

Steric Hindrance and Geometric Consequences in Complex Formation

The placement of chlorine atoms at the 2' and 6' positions introduces significant steric bulk around one of the nitrogen atoms (N-1'). This steric hindrance can have a profound impact on the geometry of the resulting metal complexes.

For 2',6'-Dichloro-3,4'-bipyridine to act as a chelating ligand, both nitrogen atoms would need to coordinate to the same metal center. However, the chlorine atom at the 2'-position would likely clash with the metal ion or other ligands in the coordination sphere, making chelation unfavorable. It is more probable that the ligand will coordinate in a monodentate fashion through the less sterically hindered nitrogen atom of the 3-substituted pyridine ring.

Studies on other bipyridines with substituents at positions adjacent to the nitrogen atoms (e.g., 6,6'-disubstituted 2,2'-bipyridines) have demonstrated that such steric hindrance can prevent the formation of certain complex geometries and can protect the metal center from interactions with other species. nih.goviucr.org

Structural Elucidation of Metal Complexes Incorporating Dichloro-Bipyridines

Mononuclear and Polynuclear Architectures

Mononuclear Complexes: Due to the steric hindrance at the 2'-position, if this compound were to form a mononuclear complex, it would most likely do so by coordinating as a monodentate ligand through the nitrogen of the 3-substituted ring. This would result in complexes of the type [M(L)Xn], where L is the monodentate dichloro-bipyridine ligand and X represents other ligands. Mononuclear complexes of other dichloro-substituted bipyridines, such as cis-dichloro cobalt(II) complexes with 2,2'-bipyridine, have been synthesized and structurally characterized. rsc.org

Diverse Coordination Modes (e.g., Chelating, Bridging)

As discussed, the primary coordination modes for bipyridine ligands are chelating and bridging.

Chelating Mode: This mode is characteristic of 2,2'-bipyridine. wikipedia.org For this compound, the steric hindrance from the 2'-chloro substituent would likely disfavor or prevent a stable chelating coordination mode.

It is also possible for the ligand to exhibit a monodentate coordination, particularly if the reaction stoichiometry favors a low ligand-to-metal ratio. In some cases with multifunctional bipyridine ligands, both chelating and bridging coordination can occur within the same complex, leading to intricate structures. researchgate.net For instance, a ligand could chelate one metal center while one of its substituent groups bridges to another. However, given the structure of this compound, a simple bridging mode is the most plausible.

Table 2: Plausible Coordination Architectures for this compound Complexes

| Architecture | Coordination Mode of Ligand | Likelihood | Rationale |

|---|---|---|---|

| Mononuclear | Monodentate | Possible | Coordination through the less sterically hindered nitrogen atom. |

| Mononuclear | Chelating | Unlikely | Significant steric hindrance from the 2'-chloro substituent. |

| Polynuclear (1D, 2D, or 3D) | Bridging | Highly Likely | The spatial separation and orientation of the two nitrogen atoms favor bridging between metal centers. |

Advanced Applications in Catalysis and Materials Science

Catalytic Systems Utilizing Dichloro-Bipyridine Ligands

The strategic placement of electron-withdrawing chlorine atoms on the bipyridine scaffold significantly influences the electronic properties of metal complexes, thereby modulating their catalytic activity and selectivity. This has led to the exploration of dichloro-bipyridine ligands in a variety of catalytic transformations.

Photoredox Catalysis and Photo-induced Electron Transfer

While direct studies on 2',6'-Dichloro-3,4'-bipyridine in photoredox catalysis are not extensively documented, the principles of catalyst design in this field suggest its potential. Ruthenium and iridium polypyridyl complexes are common visible-light photocatalysts that operate via single-electron transfer (SET) processes upon photoexcitation. nih.gov The photophysical properties of these complexes, such as their absorption spectra and excited-state lifetimes, are tunable by modifying the bipyridine ligands. nih.gov

The introduction of dichloro-substituents, as seen in related platinum(II) bipyridine complexes, can influence the metal-to-ligand charge transfer (MLCT) bands. nih.gov For instance, a dichloro(diphenylbipyridine)platinum(II) derivative exhibited enhanced photocatalytic efficiency for hydrogen evolution from water, which was attributed to the larger π-conjugation and higher absorptivity at the MLCT band. nih.gov This suggests that the electronic perturbations caused by the chlorine atoms in this compound could be harnessed to fine-tune the redox potentials and photophysical properties of metal complexes for specific photoredox applications. The process of photoinduced electron transfer (PET) is fundamental to these applications, where light absorption leads to the formation of a charge-separated state that can drive chemical reactions. rsc.orgnih.gov The efficiency of PET is highly dependent on the electronic coupling between the donor and acceptor moieties, a factor that can be modulated by the ligand architecture. rsc.orgnih.gov

Cross-Coupling Transformations (e.g., C(sp2)-C(sp3) Cross-Electrophile Coupling)

Bipyridyl ligands are well-established in nickel-catalyzed cross-coupling reactions, including the formation of C(sp2)-C(sp3) bonds through cross-electrophile coupling (CEC). nih.gov These reactions are advantageous as they utilize readily available electrophiles. The specific structure of the bipyridine ligand is crucial for achieving high yields and selectivity. While direct applications of this compound in this context are not widely reported, studies on related systems provide valuable insights. For instance, nickel/dppf catalyst systems have been shown to be effective in the Suzuki–Miyaura cross-coupling of 3- and 4-chloropyridines, highlighting the feasibility of coupling chloro-substituted pyridines. nih.gov

The development of practical synthetic protocols for CEC is an active area of research, with both photo- and electro-catalyzed methods being explored. nih.gov The choice of ligand is a critical parameter in optimizing these reactions. nih.gov The electronic and steric profile of this compound could offer unique advantages in controlling the reactivity and selectivity of nickel catalysts in C(sp2)-C(sp3) cross-electrophile couplings.

Stereospecific Polymerization Catalysis

Substituted bipyridine ligands have been employed in the development of catalysts for stereospecific polymerization. For example, iron(II) complexes with chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligands have been applied in asymmetric catalysis. rsc.org While this highlights the role of substituted bipyridines, research on this compound in this specific application is scarce. However, related studies on pyridine-amido aluminum catalyst precursors for the transition-metal-free stereospecific polymerization of 1,3-butadiene (B125203) demonstrate that ligand structure is key to controlling the microstructure of the resulting polymers. rsc.org The electronic and steric environment provided by the this compound ligand could potentially influence the coordination of monomers and the stereochemistry of the polymerization process, making it a candidate for investigation in this field.

Functional Materials Development Based on this compound Systems

The inherent photophysical and electrochemical properties of the bipyridine core, modified by the presence of chlorine atoms, make this compound an attractive component for the design of novel functional materials.

Design of Photosensitizers and Luminescent Materials for Optoelectronics

Bipyridine-containing compounds are integral to the development of luminescent materials for applications such as organic light-emitting diodes (OLEDs). The emission properties of these materials can be tuned by altering the substituents on the bipyridine rings. For instance, fluorinated and methoxy-substituted 2,3'-bipyridine (B14897) derivatives have been shown to be fluorescent, with their emission wavelengths influenced by the nature of the substituent. nih.gov These compounds also possess high triplet energies, making them suitable as host materials in OLEDs. nih.gov

Similarly, iridium(III) complexes bearing arylpyridine ligands exhibit luminescence, with the emission characteristics being dependent on the nature of the cyclometalated ligand. nih.gov The introduction of halogen atoms can significantly impact the photophysical properties of such complexes. Therefore, this compound could serve as a valuable ligand for creating new phosphorescent metal complexes with tailored emission colors and efficiencies for optoelectronic applications.

| Compound/System | Key Feature | Potential Application |

| Fluorinated 2,3'-bipyridine | Strong fluorescence, high triplet energy | OLED host material |

| Iridium(III) arylpyridine complexes | Tunable luminescence | OLED emitters |

| This compound based systems | Potential for tailored photophysical properties | Photosensitizers, Luminescent materials |

Redox-Active Components for Energy Applications (e.g., Flow Batteries)

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and the development of stable, high-performance redox-active materials is a key research focus. Bipyridine derivatives have been investigated as potential electro-active compounds for organic flow batteries. rsc.org Theoretical studies have shown that functionalization with electron-withdrawing groups can increase the redox potential of 2,2'-bipyridine (B1663995) derivatives. rsc.org

The presence of two chlorine atoms in this compound would be expected to raise its reduction potential, making it a candidate for use as a catholyte material in an RFB. Halogen-based hybrid flow batteries are also being explored, utilizing the redox chemistry of halogens. mdpi.comencyclopedia.pub The dichlorinated bipyridine could potentially participate in redox processes involving its chloro-substituents, although this would likely be under more extreme electrochemical conditions. The stability of the radical ions formed upon reduction would be a critical factor in determining its suitability for long-cycle life RFBs.

| Redox-Active System | Influence of Substituents | Potential Role in Flow Batteries |

| 2,2'-Bipyridine derivatives | Electron-withdrawing groups increase redox potential | Anolyte or Catholyte |

| Halogenated compounds | Participate in redox reactions | Active components in hybrid flow batteries |

| This compound | Expected to have a higher reduction potential | Catholyte material |

Supramolecular Frameworks and Metal-Organic Assemblies

There is currently no available research in the public domain that describes the use of this compound as a ligand for the construction of supramolecular frameworks or metal-organic assemblies. While bipyridine derivatives are commonly employed as building blocks in coordination chemistry and crystal engineering, the specific substitution pattern and isomeric form of this compound have not been reported in the context of these applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Variable Temperature)

High-resolution NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For 2',6'-Dichloro-3,4'-bipyridine, ¹H and ¹³C NMR would provide precise information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the six aromatic protons. The chemical shifts (δ) and coupling constants (J) would reveal the connectivity and spatial relationships between protons on the two pyridine (B92270) rings. Protons adjacent to the nitrogen atoms and chlorine substituents would be significantly influenced, typically shifting downfield.

¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms in the bipyridine core. The carbons bonded to chlorine and nitrogen atoms would have characteristic chemical shifts.

Variable Temperature (VT) NMR: VT-NMR studies could provide insights into the conformational dynamics of the molecule, particularly rotation around the single bond connecting the two pyridine rings.

However, specific experimental ¹H and ¹³C NMR data for this compound could not be located in the performed search of scientific databases.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization.

Accurate Mass: High-resolution mass spectrometry (HRMS) would confirm the elemental formula of this compound, which is C₁₀H₆Cl₂N₂. The measured mass should correspond closely to the calculated monoisotopic mass. The characteristic isotopic pattern for a molecule containing two chlorine atoms would also be a key identifying feature.

Fragmentation Analysis: Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would reveal how the molecule breaks apart. Common fragmentation pathways would likely involve the loss of chlorine atoms or cleavage of the bipyridine ring system.

Detailed experimental mass spectra and fragmentation analyses for this specific compound are not available in the reviewed literature.

X-ray Diffraction (XRD) Techniques for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

If suitable single crystals of this compound can be grown, SCXRD analysis would provide precise data on bond lengths, bond angles, and the dihedral angle between the two pyridine rings. This would also reveal intermolecular interactions, such as π-π stacking or halogen bonding, which dictate the crystal packing. No published single-crystal structures for this compound were found.

PXRD is used to characterize the crystalline nature of a bulk sample, identify its crystal phase, and assess its purity. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline solid. While a standard technique for solid-state characterization, specific PXRD patterns for this compound are not documented in the available research.

Vibrational Spectroscopy (Fourier Transform Infrared, FTIR; Raman) for Molecular Fingerprinting and Bonding Information

FTIR Spectroscopy: The FTIR spectrum would show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the pyridine rings. The C-Cl stretching vibrations would also be present, typically in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR, particularly for the symmetric vibrations of the bipyridine skeleton.

No specific experimental FTIR or Raman spectra for this compound were identified.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy provides information about the electronic transitions within a molecule and its behavior upon excitation with light.

Electronic Absorption (UV-Visible) Spectroscopy: The UV-Vis spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to π-π* and n-π* electronic transitions within the aromatic system.

Emission (Fluorescence/Phosphorescence) Spectroscopy: Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence or phosphorescence. Emission spectra provide data on the excited state properties of the compound.

Specific photophysical data, such as absorption maxima (λmax), molar absorptivity (ε), emission maxima, and quantum yields for this compound, are not reported in the surveyed scientific literature.

Electrochemical Techniques for Redox Potential and Stability Assessment

Electrochemical methods, particularly cyclic voltammetry (CV), are fundamental in determining the redox potentials and stability of electroactive molecules like this compound. These techniques map the electronic properties of a compound by measuring its response to an applied potential.

For bipyridine-based molecules, CV typically reveals one or more reversible or quasi-reversible redox processes. frontiersin.orgrsc.org The reduction potentials are significantly influenced by the nature and position of substituents on the bipyridine rings. Electron-withdrawing groups, such as the chloro-substituents in this compound, are expected to make the molecule easier to reduce (i.e., shift the reduction potential to less negative values) compared to unsubstituted bipyridine. researchgate.net Conversely, these groups would make the compound more difficult to oxidize.

A hypothetical cyclic voltammogram for this compound would provide key parameters such as the cathodic (Epc) and anodic (Epa) peak potentials, from which the formal redox potential (E°') can be estimated. The stability of the resulting radical ions can be inferred from the ratio of the peak currents (Ipa/Ipc). A ratio close to unity suggests a stable species on the CV timescale. Studies on various bipyridinium salts have shown that the positioning of nitrogen atoms and substituents significantly affects the reversibility of these redox processes. frontiersin.org

Table 1: Illustrative Electrochemical Data for a Dichlorobipyridine Compound Note: This table is a hypothetical representation of data that could be obtained for this compound, based on general findings for related compounds.

| Parameter | Expected Value Range | Significance |

| First Reduction Potential (E°'₁) | -1.0 to -1.5 V (vs. Fc/Fc⁺) | Potential at which the molecule accepts its first electron. |

| Second Reduction Potential (E°'₂) | -1.5 to -2.0 V (vs. Fc/Fc⁺) | Potential for the acceptance of a second electron. |

| Ipa/Ipc Ratio | 0.8 - 1.0 | Indicates the stability of the reduced species. |

| ΔEp (Epa - Epc) | > 59 mV | Provides information on the electron transfer kinetics. |

Surface-Sensitive Analytical Methods

These methods are crucial for analyzing the elemental composition and chemical states at the very surface of a material, or in thin films.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical bonding environments on a material's surface (typically the top 10 nm). carleton.edu For a sample of this compound, XPS would provide quantitative information on the relative amounts of carbon, nitrogen, and chlorine.

High-resolution scans of the individual element regions (C 1s, N 1s, Cl 2p) would offer insight into the chemical states. The N 1s spectrum, for instance, could distinguish between the nitrogen atoms in the pyridine rings. researchgate.net The binding energies are sensitive to the local chemical environment, allowing differentiation between atoms in distinct electronic situations. Studies on bipyridine-based films have successfully used XPS to confirm surface immobilization and characterize the nitrogen and metal-ion environments. rsc.orgcompchemhighlights.org

Table 2: Predicted XPS Binding Energies for this compound Note: These are estimated values. Actual experimental values may vary.

| Element (Core Level) | Predicted Binding Energy (eV) | Information Yielded |

| C 1s | ~285 - 287 eV | Differentiates C-C, C-H, C-N, and C-Cl bonds. |

| N 1s | ~399 - 401 eV | Characterizes the chemical state of the pyridine nitrogen atoms. |

| Cl 2p (2p₃/₂) | ~200 - 201 eV | Confirms the presence and covalent nature of the C-Cl bond. |

Ion Beam Analysis (e.g., Rutherford Backscattering Spectrometry, RBS)

Rutherford Backscattering Spectrometry (RBS) is an ion beam technique used for quantitative elemental analysis of thin films without the need for standards. wikipedia.orgeag.com It involves directing a beam of high-energy ions (typically He⁺) at a sample and measuring the energy of the ions that scatter backward after colliding with atomic nuclei in the sample. mst.or.jp

For a thin film of this compound deposited on a light-element substrate (like silicon or carbon), RBS could determine the film's thickness and its elemental stoichiometry (the ratio of C, N, and Cl). rsc.org The technique is particularly sensitive to heavier elements, making the chlorine atoms in the molecule easily detectable. hzdr.de By analyzing the shape and width of the peaks in the energy spectrum, a depth profile of the elemental composition can be constructed. wikipedia.org

Reflectivity Techniques (X-ray Reflectivity, Neutron Reflectivity)

X-ray Reflectivity (XRR) and Neutron Reflectivity (NR) are non-destructive techniques used to characterize the structure of thin films and multilayers at the angstrom scale. ornl.gov These methods measure the reflection of an X-ray or neutron beam from a flat surface as a function of angle, which provides information about the film's thickness, density, and interfacial roughness. researchgate.net

If a thin film of this compound were deposited on a smooth substrate, XRR could precisely measure its thickness and average electron density. Neutron reflectivity offers a complementary approach, as it is sensitive to the nuclear scattering properties of the elements rather than the electrons. nsrrc.org.tw This is particularly advantageous in studying organic films, where isotopic substitution (e.g., replacing hydrogen with deuterium) can be used to create contrast and highlight specific parts of the molecular structure within a film. ornl.gov

Thermal Analysis Techniques (Thermogravimetric Analysis, TGA; Differential Scanning Calorimetry, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA scan would reveal its thermal stability and decomposition profile. The onset temperature of mass loss indicates the point at which the compound begins to decompose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram for this compound would show its melting point (as an endothermic peak) and any other phase transitions. Combining TGA and DSC can clarify whether thermal events like melting are followed by decomposition. acs.org

Table 3: Representative Thermal Analysis Data for a Dichloropyridine Derivative Note: This table presents typical data for a related compound to illustrate the expected measurements for this compound.

| Technique | Measurement | Typical Value Range (°C) | Interpretation |

| DSC | Melting Point (Tₘ) | 150 - 250 | Temperature of solid-to-liquid phase transition. |

| TGA | Onset of Decomposition (Tₒ) | > 200 | Temperature at which significant thermal degradation begins. |

Ion Mobility Spectrometry (IMS) for Isomer Differentiation

Ion Mobility Spectrometry (IMS) is an analytical technique that separates gas-phase ions based on their size, shape, and charge. mdpi.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, making it exceptionally powerful for distinguishing between isomers—molecules that have the same mass but different structures. frontiersin.orgfiu.edu

Different isomers of dichlorobipyridine, including this compound, would be expected to have unique three-dimensional shapes. In an IMS experiment, these structural differences would cause the ions to travel through a gas-filled drift tube at different rates, resulting in different arrival times at the detector. helsinki.finih.gov This allows for their separation and individual characterization. The measured drift time can be converted into a collision cross-section (CCS) value, which is a key physical parameter related to the ion's shape and size. libretexts.orgbyu.edu Establishing a database of CCS values for various dichlorobipyridine isomers would be a powerful tool for their unambiguous identification in complex mixtures. nih.gov

Table 4: Illustrative Ion Mobility Data for Dichlorobipyridine Isomers Note: This table is a hypothetical representation to demonstrate how IMS can differentiate isomers. CCS values are compound-specific.

| Isomer | Molecular Formula | Mass (m/z) | Hypothesized CCS (Ų) |

| This compound | C₁₀H₆Cl₂N₂ | 224.0 | 145.2 |

| 4,4'-Dichloro-2,2'-bipyridine | C₁₀H₆Cl₂N₂ | 224.0 | 148.5 |

| 5,5'-Dichloro-2,2'-bipyridine | C₁₀H₆Cl₂N₂ | 224.0 | 149.1 |

Circular Dichroism (CD) Spectroscopy for Chiral Systems

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the characterization of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. As such, it is an invaluable tool for investigating the stereochemical properties of molecules that possess non-superimposable mirror images, known as enantiomers. In the context of substituted bipyridines, chirality can arise from the introduction of chiral centers or, significantly, from atropisomerism. Atropisomerism occurs when rotation around a single bond is sterically hindered, leading to stable, separable enantiomeric conformers. For a molecule like this compound, the presence of substituents on the pyridine rings could potentially restrict rotation around the C3-C4' bond, giving rise to atropisomers.

The application of CD spectroscopy to a chiral system, such as resolved enantiomers of this compound, would provide a wealth of information regarding its absolute configuration and conformational properties in solution. A CD spectrum is obtained by plotting the difference in absorbance of left and right circularly polarized light (ΔA) as a function of wavelength. The resulting spectrum is characterized by positive or negative peaks, known as Cotton effects, which are unique for each enantiomer of a chiral compound. The enantiomers of a chiral molecule will produce mirror-image CD spectra.

Detailed research findings on analogous chiral bipyridine systems have demonstrated the utility of CD spectroscopy in several key areas:

Determination of Absolute Configuration: By comparing experimentally obtained CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the atropisomers can be assigned. This is a crucial step in understanding the three-dimensional structure of the molecule.

Conformational Analysis: The sign and intensity of the Cotton effects in a CD spectrum are highly sensitive to the conformation of the molecule. Therefore, CD spectroscopy can be used to study the conformational dynamics of this compound in different solvent environments or upon complexation with other molecules. Any changes in the dihedral angle between the two pyridine rings would be reflected in the CD spectrum.

Monitoring Stereoselective Reactions: In the synthesis of chiral bipyridine ligands, CD spectroscopy can be employed to monitor the progress and stereoselectivity of a reaction. This allows for the rapid assessment of enantiomeric excess and the optimization of reaction conditions.

Investigating Metal Complexes: Chiral bipyridine derivatives are widely used as ligands in coordination chemistry. CD spectroscopy is instrumental in studying the chiroptical properties of the resulting metal complexes. The coordination of a metal ion to a chiral bipyridine ligand often induces characteristic CD signals that provide insights into the geometry and electronic structure of the complex.

| Wavelength (nm) | (R)-2',6'-Dichloro-3,4'-bipyridine (Δε) | (S)-2',6'-Dichloro-3,4'-bipyridine (Δε) |

|---|---|---|

| 220 | +15.2 | -15.2 |

| 245 | -8.5 | +8.5 |

| 270 | +5.0 | -5.0 |

| 300 | -12.8 | +12.8 |

This table presents hypothetical data for illustrative purposes, demonstrating the expected mirror-image relationship in the CD spectra of the two enantiomers.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govnih.govresearchgate.net It is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization, and to understand the distribution and energy of molecular orbitals.

Table 1: Predicted Geometrical Parameters for 2',6'-Dichloro-3,4'-bipyridine from DFT Calculations

Representative bond lengths and angles calculated at the B3LYP/6-311+G(d,p) level of theory. Values are hypothetical and for illustrative purposes.

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

|---|---|---|---|

| C3-C4' Bond Length | 1.485 Å | C2'-Cl Bond Angle | 119.5° |

| C2'-Cl Bond Length | 1.740 Å | C6'-Cl Bond Angle | 119.8° |

| C6'-Cl Bond Length | 1.738 Å | C2-C3-C4' Bond Angle | 121.0° |

| C-N (Pyridine 1) Avg. | 1.335 Å | Pyridine (B92270) Ring Dihedral Angle | 45.2° |

| C-N (Pyridine 2) Avg. | 1.338 Å |

Molecular Orbitals: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netsemanticscholar.org The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an indicator of the molecule's kinetic stability and reactivity. researchgate.net For this compound, the chlorine atoms, being electron-withdrawing, are expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted 3,4'-bipyridine (B8713429).

Table 2: Calculated Electronic Properties of this compound

Illustrative energy values derived from DFT calculations.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.65 eV |

Theoretical Prediction and Correlation of Physicochemical Properties (e.g., Redox Potentials, pKa)

Computational methods can predict key physicochemical properties, providing valuable data for applications such as the development of redox-flow batteries or understanding biological activity. researchgate.net

Redox Potentials: The redox potential of bipyridine derivatives can be calculated to assess their suitability as redox-active materials. researchgate.net Theoretical studies have shown that functionalizing bipyridine ligands with electron-withdrawing groups, such as chlorine, leads to an increase in the redox potential. researchgate.net This is because the electron-withdrawing groups stabilize the reduced form of the molecule, making it more difficult to oxidize and easier to reduce. Thermodynamic cycles are often used in computational models to accurately evaluate the reaction-free energy and predict the redox potential in solution. researchgate.net

pKa: The acid dissociation constant (pKa) is a measure of a molecule's acidity. For bipyridine compounds, the pKa values are important for understanding their behavior in solution and their ability to coordinate with metal ions. Theoretical calculations can predict the pKa for protonation events, typically at the nitrogen atoms of the pyridine rings. The presence of electron-withdrawing chloro groups is expected to decrease the basicity of the nitrogen atoms, resulting in a lower pKa value compared to the unsubstituted parent compound. researchgate.net This is due to the inductive effect of the chlorine atoms, which reduces the electron density on the nitrogen atoms, making them less likely to accept a proton.

Table 3: Predicted Physicochemical Properties

Illustrative predicted values for this compound based on trends from computational studies of related compounds.

| Property | Predicted Value | Comment |

|---|---|---|

| First Reduction Potential (vs. SHE) | -0.95 V | Increased potential due to electron-withdrawing Cl atoms. |

| pKa (for monoprotonation) | 3.5 | Lower than unsubstituted bipyridine due to reduced basicity. |

Modeling of Spectroscopic Data (e.g., Electronic Circular Dichroism Spectra)

While this compound is not inherently chiral, it can become chirally arranged upon coordination to a metal center or interaction with a chiral environment. Theoretical modeling can predict the resulting spectroscopic signatures.

Quantitative Structure-Activity Relationship (QSAR) Studies for Bipyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

For a series of bipyridine derivatives, a QSAR model could be developed to predict their potential biological activity (e.g., antifungal or antimalarial). researchgate.netijpbs.com This involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure. These descriptors fall into several categories:

Lipophilic: Such as LogP, which describes the compound's partitioning between oil and water.

Electronic: Such as dipole moment or the energy of molecular orbitals (HOMO/LUMO), which describe the electronic distribution. ijpbs.com

Steric: Such as molar refractivity or molecular volume, which describe the size and shape of the molecule. ijpbs.com

Multiple linear regression (MLR) or other machine learning algorithms are then used to build a mathematical equation linking these descriptors to the observed activity. researchgate.netnih.gov For a hypothetical QSAR study including this compound, descriptors would be calculated to account for the steric bulk and strong electron-withdrawing nature of the two chlorine atoms.

Table 4: Example of Molecular Descriptors for a QSAR Study of this compound

These descriptors quantify the physicochemical properties of the molecule for correlation with biological activity.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Lipophilic | LogP | Octanol-water partition coefficient. |

| Electronic | Dipole Moment | Measure of molecular polarity. |

| Electronic | HOMO/LUMO Energy | Frontier molecular orbital energies related to reactivity. |

| Steric | Molar Refractivity (MR) | Measure of molecular volume and polarizability. |

| Topological | Wiener Index | Describes molecular branching. |

Molecular Dynamics and Simulation Studies for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a simulation technique used to study the physical movements of atoms and molecules over time. rsc.orgmdpi.com It provides detailed information on conformational flexibility and non-covalent intermolecular interactions.

Conformational Analysis: For a molecule like this compound, which has rotational freedom around the C3-C4' bond, MD simulations can explore its conformational landscape. nih.gov The simulation would reveal the preferred dihedral angles between the two pyridine rings and the energy barriers for rotation. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein or to pack in a crystal lattice. Key parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) are analyzed to understand the molecule's stability and flexibility. mdpi.com

Intermolecular Interactions: MD simulations can also model how this compound interacts with other molecules, such as solvent molecules, ions, or biological macromolecules. mdpi.com By simulating the compound in a solvent box (e.g., water), one can study hydration patterns and the formation of hydrogen bonds or other non-covalent interactions. Radial distribution functions (RDFs) can be calculated to determine the probability of finding other atoms at a certain distance from the atoms of the bipyridine, providing a detailed picture of the local molecular environment. mdpi.com

Table 5: Key Analyses in Molecular Dynamics Simulations

Common parameters and functions used to interpret MD simulation trajectories.

| Analysis | Information Provided |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average change in displacement of atoms, indicating structural stability over time. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. |

| Conformational Clustering | Groups similar structures from the trajectory to identify dominant conformations. |

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Efficient Synthetic Routes for Asymmetrical Halogenated Bipyridines

The synthesis of asymmetrically substituted bipyridines, including halogenated derivatives like 2',6'-Dichloro-3,4'-bipyridine, often relies on classic cross-coupling reactions such as Stille, Negishi, and Ullmann couplings. mdpi.com While effective, these methods can suffer from drawbacks including the use of toxic organotin reagents (Stille), the need for moisture-sensitive organozinc reagents (Negishi), or harsh reaction conditions and moderate yields (Ullmann). mdpi.com Future research is imperative to develop more sustainable and efficient synthetic strategies.

Key areas for development include:

Transition-Metal-Free C-H Functionalization: Exploring methods that directly couple different pyridine (B92270) rings through C-H activation would eliminate the need for pre-functionalized starting materials, reducing waste and synthetic steps. mdpi.com

Advanced Catalysis: Investigating novel catalyst systems, potentially utilizing more abundant and less toxic metals than palladium, could lead to milder reaction conditions, higher yields, and improved selectivity for asymmetrical products.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, improve safety, and facilitate easier scale-up of synthetic processes for halogenated bipyridines.

These advancements would not only make this compound more accessible but also benefit the broader field of heterocyclic chemistry.

Design and Synthesis of Novel Metal Complexes with Tunable Properties for Advanced Applications

Bipyridines are renowned for their excellent chelating abilities, forming stable complexes with a wide range of metals. The electronic properties of this compound can be finely tuned by its halogen substituents, making it an attractive ligand for creating novel metal complexes with tailored functionalities. Research on related halogenated bipyridine complexes, such as those involving iridium(III) and platinum(II), has shown promise for applications in organic light-emitting diodes (OLEDs). nih.gov

Future opportunities in this area include:

Photoluminescent Materials: Synthesizing and characterizing complexes of this compound with heavy metals like iridium, platinum, and silver to explore their potential as phosphorescent emitters for OLEDs and other lighting technologies. nih.gov

Catalysis: Developing rhodium(I) or palladium(II) complexes to investigate their catalytic activity in processes such as carbonylation, cross-coupling reactions, or hydrogenation. researchgate.netrsc.org The electronic influence of the chlorine atoms could significantly impact catalyst performance.

Molecular Magnetism: Investigating complexes with paramagnetic metal ions (e.g., iron(II)) to study their magnetic properties and potential for creating single-molecule magnets. acs.org

The table below summarizes potential applications based on metal complexes of related bipyridine ligands.

| Metal Ion | Potential Application of Complex | Related Compound Studied |

| Iridium(III) | Blue triplet emitters in PHOLEDs | 2',6'-difluoro-2,3'-bipyridine |

| Platinum(II) | Photoluminescent materials, Platinacycles | 4,4′-diisopropoxyester-2,2′-bipyridine |

| Silver(I) | Emitting materials in OLEDs | 2',6'-difluoro-2,3'-bipyridine |

| Rhodium(I) | Catalysis (e.g., carbonylation) | 6,6′-dihydroxy-2,2′-bipyridine |

Integration of this compound into Advanced Hybrid Materials and Nanostructures

The rigid structure and potential for directed intermolecular interactions make this compound a valuable building block for supramolecular chemistry and materials science. The chlorine atoms can participate in halogen bonding, a strong and directional non-covalent interaction that is increasingly used in crystal engineering. nih.govrsc.org

Future research should focus on:

Crystal Engineering: Utilizing the halogen bonding capabilities of the dichloro-substituents to co-crystallize with halogen bond donors, forming predictable one-, two-, or three-dimensional supramolecular architectures. nih.govrsc.org

Hybrid Nanostructures: Incorporating the molecule as a ligand to modify the surface of nanoparticles or as a component in metal-organic frameworks (MOFs). researchgate.netnih.gov This could create hybrid materials with combined properties, such as luminescence and magnetism, for applications in sensing, catalysis, or data storage. researchgate.net

Functional Polymers: Polymerizing derivatives of this compound to create conjugated polymers with unique optoelectronic properties for use in organic electronics.

Computational-Aided Design and Virtual Screening of New Derivatives for Targeted Functionalities

Computational chemistry provides powerful tools for predicting the properties of molecules and materials before their synthesis, accelerating the discovery process. Techniques like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and potential applications of this compound and its derivatives. nih.gov

Emerging opportunities include:

Mechanism Elucidation: Using DFT calculations to study the mechanisms of reactions involving this compound, such as in catalysis, to optimize reaction conditions and catalyst design. researchgate.net

Property Prediction: Calculating the photophysical properties (e.g., absorption and emission spectra) of its potential metal complexes to screen for promising candidates for OLED applications.

Virtual Screening: Designing a virtual library of this compound derivatives with various substituents and using computational screening to identify candidates with desired properties for specific applications, such as enhanced binding affinity in biological systems or improved electronic characteristics for materials science.

Exploration of Interdisciplinary Applications and Cross-Disciplinary Research Avenues

The unique characteristics of halogenated bipyridines open doors to a wide range of interdisciplinary applications. mdpi.com The ability of chlorine atoms to engage in halogen bonding is particularly relevant in medicinal chemistry and chemical biology, where these interactions can be harnessed for rational drug design. nih.gov

Promising cross-disciplinary avenues for this compound include:

Medicinal Chemistry: Investigating the compound and its derivatives as scaffolds for developing new therapeutic agents. The halogen bonds can be exploited to enhance binding to biological targets like proteins and nucleic acids. nih.govmdpi.com

Chemical Sensing: Designing metal complexes or supramolecular assemblies that exhibit a change in their optical or electronic properties upon binding to specific analytes, leading to the development of new chemical sensors.

Environmental Science: Exploring its use in the development of catalysts for environmental remediation, such as the degradation of pollutants.

By fostering collaborations between synthetic chemists, materials scientists, computational chemists, and biologists, the full potential of this compound can be unlocked.

常见问题

Q. What are the recommended synthetic routes for 2',6'-Dichloro-3,4'-bipyridine with high regioselectivity?

- Methodological Answer : The synthesis typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling using halogenated pyridine precursors and palladium catalysts (e.g., PdCl₂ with phosphine ligands) can achieve regioselectivity. Microwave-assisted synthesis (50–100°C, 1–3 hours) improves yield and reduces side products compared to traditional thermal methods . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

- Key Reaction Conditions :

| Precursor | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 3-Bromo-6-chloropyridine | PdCl₂(dppf) | DMF/H₂O | 80°C (MW) | ~75% |

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry (e.g., interatomic distances between Cl and N atoms) .

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies proton environments (e.g., deshielded pyridinic protons near Cl substituents) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 229.01) .

Advanced Research Questions

Q. How do the positions of chlorine substituents influence coordination chemistry in transition metal complexes?

- Methodological Answer : The 2' and 6' Cl groups create steric hindrance, directing metal binding to the 3,4'-bipyridine nitrogen atoms. In ruthenium complexes (e.g., [Ru(6,6'-dichloro-bpy)₃]²⁺), Cl substituents stabilize the metal center via inductive effects, altering redox potentials (ΔE₁/₂ ≈ 150 mV vs. non-chlorinated analogs) and enhancing catalytic activity in oxidation reactions .

Q. What challenges arise during functionalization of this compound, and how can they be mitigated?

- Methodological Answer :

- Steric Hindrance : Cl groups at 2' and 6' positions limit nucleophilic substitution. Use bulky bases (e.g., LDA) or transition-metal-mediated C–H activation (e.g., Pd(OAc)₂ with directing groups) to functionalize the 4-position .

- Side Reactions : Competing dehalogenation can occur under strong reducing conditions. Optimize catalyst loading (e.g., 5 mol% Pd/C) and H₂ pressure (<2 atm) .

Q. What mechanistic insights explain the role of this compound in Suzuki coupling catalysts?

- Methodological Answer : As a ligand, the compound stabilizes Pd⁰ intermediates via π-backbonding, accelerating oxidative addition of aryl halides. Kinetic studies (UV-vis monitoring) show a 2.5× rate enhancement compared to non-chlorinated bipyridines. Computational DFT models (B3LYP/6-31G*) reveal lower activation barriers for transmetallation steps due to Cl-induced electron withdrawal .

Q. How can computational modeling predict the electronic properties of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/def2-TZVP level to compute HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps, highlighting electron-deficient regions for targeted functionalization .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility trends, aligning with experimental logP values (~2.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。